2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane
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Overview
Description
2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane is a spirocyclic compound that features both an oxetane and a diazaspiroheptane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under basic conditions. One common method involves the reaction of tribromo-pentaerythritol with p-toluenesulfonamide, followed by deprotection steps to yield the desired spiro compound . The reaction conditions often include the use of potassium hydroxide in ethanol for cyclization and magnesium turnings in methanol for deprotection .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of these processes can be challenging due to the need for efficient removal of by-products and the stability of the final product . Improvements in the synthesis, such as the use of sulfonic acid salts, have been made to enhance the stability and solubility of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DMAPO, reducing agents, and various nucleophiles for substitution reactions . The conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce various functional groups into the spirocyclic structure .
Scientific Research Applications
2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The oxetane ring can participate in binding interactions with enzymes and receptors, while the diazaspiroheptane moiety can modulate the compound’s overall activity . These interactions can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A similar spirocyclic compound with comparable structural features.
2-Azaspiro[3.3]heptane: Another related compound used in medicinal chemistry.
Uniqueness
2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane is unique due to the presence of both an oxetane and a diazaspiroheptane ring system. This combination provides distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(oxetan-3-yl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C8H14N2O/c1-7(2-11-1)10-5-8(6-10)3-9-4-8/h7,9H,1-6H2 |
InChI Key |
KKEQSUJSKHUNPR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)N2CC3(C2)CNC3 |
Origin of Product |
United States |
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